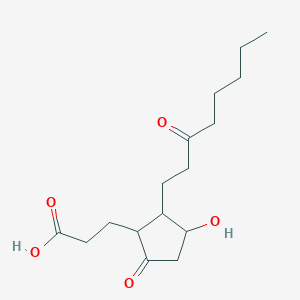

13,14-Dihydro-15-Keto-Tetranor-Prostaglandin E2

Übersicht

Beschreibung

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 is a metabolite of Prostaglandin E2, which is part of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots .

Wissenschaftliche Forschungsanwendungen

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 wird in der wissenschaftlichen Forschung hauptsächlich verwendet, um die Stoffwechselwege von Prostaglandinen und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen. Es wird auch als Biomarker verwendet, um die Disposition und Pharmakokinetik von Prostaglandin E2 in vivo zu verstehen .

Anwendungen in verschiedenen Bereichen:

Chemie: Wird verwendet, um die chemischen Pfade und Reaktionen von Prostaglandinen zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Rolle von Prostaglandinen bei Entzündungen und anderen Prozessen.

Medizin: Wird in der Forschung eingesetzt, um Medikamente zu entwickeln, die auf Prostaglandin-Pfade abzielen.

Industrie: Eingeschränkter Einsatz, hauptsächlich in Forschungs- und Entwicklungsumgebungen.

5. Wirkmechanismus

Der Wirkmechanismus von 13,14-Dihydro-15-keto-tetranor Prostaglandin E2 beinhaltet seine Rolle als Metabolit von Prostaglandin E2. Es wird durch Reduktion und Oxidation von Prostaglandin E2 gebildet und dient als Marker für die metabolische Aktivität von Prostaglandinen. Zu den beteiligten molekularen Zielen und Wegen gehören die Enzyme Prostaglandin Δ13-Reduktase und 15-Hydroxyprostaglandin-Dehydrogenase .

Ähnliche Verbindungen:

- 13,14-Dihydro-15-keto-tetranor Prostaglandin D2

- 13,14-Dihydro-15-keto Prostaglandin F2α

Vergleich: Während all diese Verbindungen Metabolite ihrer jeweiligen Prostaglandine sind, ist 13,14-Dihydro-15-keto-tetranor Prostaglandin E2 einzigartig in seinem spezifischen Stoffwechselweg und den physiologischen Rollen, die es spielt. Es wird speziell aus Prostaglandin E2 gebildet und dient als Marker für seine metabolische Aktivität, während die anderen Verbindungen aus verschiedenen Prostaglandinen stammen und unterschiedliche Rollen und Pfade haben .

Wirkmechanismus

The mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 involves its role as a metabolite of Prostaglandin E2. It is produced through the reduction and oxidation of Prostaglandin E2 and serves as a marker for the metabolic activity of prostaglandins. The molecular targets and pathways involved include the enzymes prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .

Similar Compounds:

- 13,14-Dihydro-15-keto-tetranor Prostaglandin D2

- 13,14-Dihydro-15-keto Prostaglandin F2α

Comparison: While all these compounds are metabolites of their respective prostaglandins, 13,14-dihydro-15-keto-tetranor Prostaglandin E2 is unique in its specific metabolic pathway and the physiological roles it plays. It is specifically derived from Prostaglandin E2 and serves as a marker for its metabolic activity, whereas the other compounds are derived from different prostaglandins and have distinct roles and pathways .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical reactions involving 13,14-dihydro-15-keto-tetranor Prostaglandin E2 are part of a common metabolic pathway for several prostaglandins. This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto Prostaglandins .

Cellular Effects

It is known that prostaglandins, including Prostaglandin E2, play a role in a variety of cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that prostaglandins, including Prostaglandin E2, can bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 13,14-dihydro-15-keto Prostaglandin E2, from which it is derived, has a short plasma half-life .

Dosage Effects in Animal Models

The effects of different dosages of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 in animal models have not been extensively studied. It is known that prostaglandins, including Prostaglandin E2, can have varying effects at different dosages .

Metabolic Pathways

13,14-dihydro-15-keto-tetranor Prostaglandin E2 is involved in the metabolic pathway of prostaglandins, which involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .

Transport and Distribution

It is known that prostaglandins, including Prostaglandin E2, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that prostaglandins, including Prostaglandin E2, can be localized to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 typically involves the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 of Prostaglandin E2. This process can be achieved using specific enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .

Industrial Production Methods: the general approach would involve the enzymatic conversion of Prostaglandin E2 to its metabolite using the aforementioned enzymes under controlled conditions .

Types of Reactions:

Oxidation: The hydroxyl group at carbon 15 is oxidized to a keto group.

Reduction: The double bond between carbon atoms 13 and 14 is reduced.

Common Reagents and Conditions:

Oxidation: Enzymes such as 15-hydroxyprostaglandin dehydrogenase.

Reduction: Enzymes such as prostaglandin Δ13-reductase.

Major Products Formed: The primary product formed from these reactions is 13,14-dihydro-15-keto-tetranor Prostaglandin E2 itself .

Eigenschaften

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGACPXKRXBKDQL-MGPQQGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

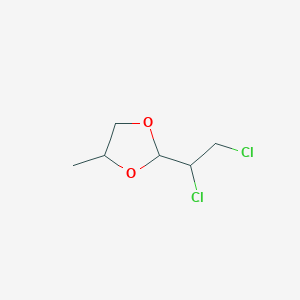

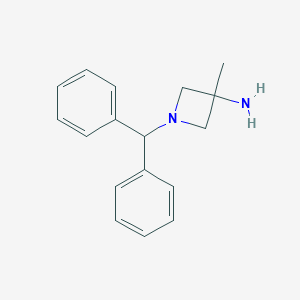

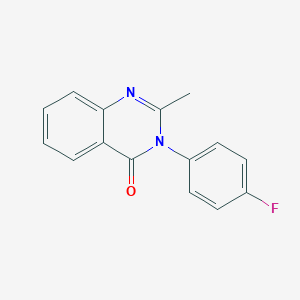

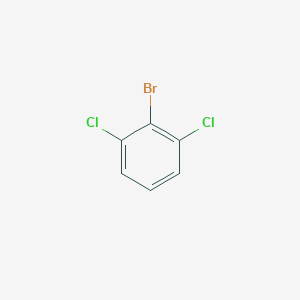

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.